molecular formula C87H117N13O19S2 B1264698 Quinupristin-dalfopristin mixt

Quinupristin-dalfopristin mixt

Numéro de catalogue: B1264698
Poids moléculaire: 1713.1 g/mol
Clé InChI: PPKJUHVNTMYXOD-HVWWIRKTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinupristin-dalfopristin mixt is a combination of two antibiotics, quinupristin and dalfopristin, which belong to the streptogramin class of antibiotics. This combination is used to treat infections caused by gram-positive bacteria, including those resistant to other antibiotics. Quinupristin is derived from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Quinupristin and dalfopristin are semisynthetic antibiotics derived from natural streptogramins. The synthesis involves the modification of pristinamycin IA and IIA to produce quinupristin and dalfopristin, respectively. The preparation of these compounds requires specific reaction conditions to ensure the stability and efficacy of the final product.

Industrial Production Methods

The industrial production of quinupristin-dalfopristin mixt involves the fermentation of Streptomyces pristinaespiralis to produce pristinamycin. This is followed by chemical modification to obtain quinupristin and dalfopristin. The two antibiotics are then combined in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin.

Analyse Des Réactions Chimiques

Types of Reactions

Quinupristin-dalfopristin mixt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

    Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and activity.

    Substitution: Substitution reactions may take place, leading to the formation of different derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of quinupristin and dalfopristin, which may have different pharmacological properties and applications.

Applications De Recherche Scientifique

Pharmacokinetics

Both quinupristin and dalfopristin undergo hepatic metabolism and are primarily eliminated via feces. They also inhibit cytochrome P450 3A4, necessitating caution when co-administered with other medications metabolized through this pathway .

Indications

Quinupristin-dalfopristin is indicated for:

  • Treatment of serious or life-threatening infections associated with vancomycin-resistant Enterococcus faecium bacteremia.
  • Complicated skin and skin structure infections caused by Staphylococcus aureus or Streptococcus pyogenes .

Efficacy in Clinical Trials

Clinical trials have demonstrated varied success rates for quinupristin-dalfopristin based on infection type:

  • Bacteremia of unknown origin : 51.9% success rate.
  • Urinary tract infections : 88.9% success rate.
  • Skin and skin structure infections : Comparable efficacy to cefazolin, oxacillin, and vancomycin .

Adverse Effects

Common adverse effects associated with quinupristin-dalfopristin include:

  • Infusion-site reactions (pain, inflammation, thrombophlebitis).
  • Systemic effects such as arthralgia, myalgia, nausea, diarrhea, and rash, occurring in 2.5% to 4.6% of patients .

Case Study 1: Treatment of Vancomycin-Resistant Enterococcus Bacteremia

A study involving patients with documented vancomycin-resistant Enterococcus bacteremia reported a treatment success rate of approximately 68%. The incidence of drug-related venous adverse events was notably higher in this group compared to those treated with alternative antibiotics (66% vs. 28%) but still indicated quinupristin-dalfopristin as a viable option for resistant infections .

Case Study 2: Complicated Skin Infections

In another clinical evaluation focusing on complicated skin infections, quinupristin-dalfopristin showed comparable clinical success rates (71%) to standard treatments while demonstrating a favorable safety profile despite the higher incidence of venous adverse events .

Mécanisme D'action

Quinupristin and dalfopristin are protein synthesis inhibitors that work synergistically to exert their effects. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100. Quinupristin binds to a nearby site on the 50S ribosomal subunit, preventing the elongation of the polypeptide and causing incomplete chains to be released. This combination results in bactericidal activity against susceptible bacteria.

Comparaison Avec Des Composés Similaires

Quinupristin-dalfopristin mixt is unique compared to other antibiotics due to its synergistic mechanism of action and its efficacy against resistant gram-positive bacteria. Similar compounds include:

    Linezolid: Another antibiotic used to treat infections caused by resistant gram-positive bacteria.

    Vancomycin: Commonly used to treat severe infections caused by gram-positive bacteria, but with a different mechanism of action.

    Daptomycin: An antibiotic used for similar indications but with a distinct mechanism of action involving the disruption of bacterial cell membranes.

This compound stands out due to its unique combination of two streptogramin antibiotics, providing a broader spectrum of activity and a synergistic effect that enhances its bactericidal properties.

Propriétés

Formule moléculaire

C87H117N13O19S2

Poids moléculaire

1713.1 g/mol

Nom IUPAC

N-[(3S,6S,12R,15S,16R,19S)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9+,12-11+,23-18+/t31-,35?,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31?,32-/m11/s1

Clé InChI

PPKJUHVNTMYXOD-HVWWIRKTSA-N

SMILES isomérique

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C

SMILES canonique

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Synonymes

quinupristin-dalfopristin
RP 59500
RP-59500
Synercid

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.